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Compound of Interest

4-(4-Fluorophenyl)-5-methyl-1,3-
Compound Name:
thiazol-2-amine

cat. No.: B1299636

For Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a detailed overview of the structural elucidation of the
heterocyclic compound 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The document
outlines the general synthetic methodology, predicted spectroscopic data, and the logical
workflow for its characterization. While specific experimental data for this exact compound is
not extensively available in public literature, this guide consolidates information from closely
related analogs to provide a robust framework for its analysis.

Compound Identity

The fundamental identification of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine is based
on its chemical formula and unique identifiers.

Property Value

CAS Number 2928-00-9[1]

Molecular Formula C1oHoFN2S[1]

Molecular Weight 208.26 g/mol [1]

IUPAC Name 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1299636?utm_src=pdf-interest
https://www.benchchem.com/product/b1299636?utm_src=pdf-body
https://www.benchchem.com/product/b1299636?utm_src=pdf-body
https://www.moldb.com/product/2928-00-9
https://www.moldb.com/product/2928-00-9
https://www.moldb.com/product/2928-00-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Pathway

The synthesis of 4-aryl-2-aminothiazole derivatives is commonly achieved through the
Hantzsch thiazole synthesis.[2] This method involves the condensation of an a-haloketone with
a thiourea or a related derivative. For the target compound, the synthesis would likely proceed
as outlined in the workflow below.
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Caption: General workflow for the Hantzsch synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-
thiazol-2-amine.

Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would be performed using a
combination of spectroscopic techniques. The following tables summarize the expected
spectroscopic data based on analogous 4-aryl-2-aminothiazole derivatives.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~75-78 Multiplet 2H )
(ortho to Fluorine)
_ Aromatic protons
~71-7.3 Multiplet 2H )
(meta to Fluorine)
~6.5-7.0 Singlet (broad) 2H -NH:z protons
~24 Singlet 3H -CHs protons
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) ppm Assighment

~ 168

C2 (Thiazole ring, C-NHz)

~ 162 (d, J = 245 Hz)

C4' (Aromatic C-F)

~ 148

C4 (Thiazole ring)

~ 130 (d, J = 8 Hz)

C2', C6' (Aromatic CH)

~ 128

C1' (Aromatic C)

~ 115 (d, J = 21 Hz)

C3', C5' (Aromatic CH)

~112 C5 (Thiazole ring)
~12 -CHs
Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm~—?) Vibration Type Functional Group
3400 - 3200 N-H stretching Primary amine (-NHz)
3100 - 3000 C-H stretching Aromatic C-H

~ 1620 C=N stretching Thiazole ring

~ 1580 C=C stretching Aromatic ring

1250 - 1200 C-F stretching Aryl-F

Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation
~ 208 [M]* (Molecular ion)
~ 209 [M+H]* (in ESI or CI)

Loss of NH2, CHs, and fragmentation of the

Fragments . .
thiazole and phenyl rings.

Experimental Protocols

4.1. Synthesis: General Hantzsch Thiazole Synthesis

¢ a-Halogenation of the Ketone: To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable
solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine
dropwise with stirring at room temperature. The reaction progress can be monitored by TLC.
After completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-
1-(4-fluorophenyl)propan-1-one.

o Cyclocondensation: The crude a-bromoketone is dissolved in ethanol, followed by the
addition of an equimolar amount of thiourea. The mixture is refluxed for several hours.[3] The

completion of the reaction is monitored by TLC.

e Work-up and Purification: Upon cooling, the product, 4-(4-fluorophenyl)-5-methyl-1,3-
thiazol-2-amine hydrobromide, often precipitates. The solid is collected by filtration. The free
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base can be obtained by neutralizing the salt with a base (e.g., agueous sodium
bicarbonate) and then extracting with a suitable organic solvent. The final product can be
purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4.2. Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-ds or
CDCls.[3]

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr
pellet or as a thin film on a salt plate to identify the key functional groups.

e Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined
using techniques like Electrospray lonization (ESI) or Gas Chromatography-Mass
Spectrometry (GC-MS).[4]

e Melting Point: The melting point of the purified compound is determined using a standard
melting point apparatus to assess its purity.

Structure Elucidation Workflow

The elucidation of the structure of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine follows a
logical progression of analytical techniques.
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Caption: Logical workflow for the synthesis and structural elucidation of 4-(4-Fluorophenyl)-5-
methyl-1,3-thiazol-2-amine.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the
signaling pathways directly modulated by 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine.
However, thiazole-containing compounds are known to exhibit a wide range of biological
activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through the
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modulation of various enzymatic and signaling pathways.[5] Further research is required to
elucidate the specific biological targets and mechanisms of action for this particular compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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